Solubility and LogP Advantage of Ethyl Ester vs. Free Acid and Methyl Ester Analogs
The introduction of the ethyl ester moiety in L-cysteine ethyl ester HCl markedly alters its physicochemical profile relative to both the free amino acid L-cysteine and its methyl ester analog. Quantitative LogP data for N-Boc protected derivatives illustrate the lipophilicity gain: the ethyl ester (log P ≈ 0.5) is significantly more lipophilic than the methyl ester (log P ≈ -0.5) . While vendor data confirms the compound is soluble in water (≥1e+006 mg/L at 25°C), it also demonstrates solubility in a broader range of organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, which is not typical for the highly polar, zwitterionic free amino acid L-cysteine [1].
| Evidence Dimension | Lipophilicity (LogP) and Solubility Profile |
|---|---|
| Target Compound Data | N-Boc-L-cysteine ethyl ester LogP ≈ 0.5; Soluble in water, chloroform, DCM, ethyl acetate, DMSO, acetone. |
| Comparator Or Baseline | N-Boc-L-cysteine methyl ester LogP ≈ -0.5; L-cysteine free base (very high water solubility, poor organic solvent solubility). |
| Quantified Difference | Estimated LogP difference of ~1.0 between ethyl and methyl esters; qualitatively superior solubility in organic solvents for the ethyl ester derivative. |
| Conditions | LogP calculated or estimated from N-Boc protected derivatives; solubility observed at room temperature. |
Why This Matters
This balanced hydrophilic-lipophilic profile enables broader utility in both aqueous and organic reaction conditions, making it a more versatile synthetic intermediate compared to the free amino acid or shorter-chain esters.
- [1] The Good Scents Company. (2025). L-Cysteine ethyl ester hydrochloride. Water Solubility Data. View Source
